

Preparing LLC355 Stock Solutions for Preclinical Research: A Detailed Guide

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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **LLC355**, a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader. **LLC355** operates through an autophagy-tethering compound (ATTEC) mechanism, inducing DDR1 degradation via the lysosome-mediated autophagy pathway.[1][2] These protocols are intended to guide researchers in preparing stock solutions and conducting key in vitro experiments to evaluate the efficacy of **LLC355**.

Compound Information and Properties

A summary of the key quantitative data for **LLC355** is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	1133.72 g/mol	MedKoo
Chemical Formula	C63H64ClF3N10O5	MedKoo
Mechanism of Action	DDR1 ATTEC Degradar	[1][2]
Biological Activity	DC50 of 150.8 nM in NCI-H23 cells	[1][2]
Storage (Solid)	Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.	MedKoo
Storage (Stock Solution)	Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.	Selleck Chemicals
Solubility	Soluble in DMSO.	Selleck Chemicals

Preparing LLC355 Stock Solutions

Objective: To prepare a high-concentration stock solution of **LLC355** in a suitable solvent for subsequent dilution to working concentrations for various in vitro assays.

Materials:

- **LLC355** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
- Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For example, to prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = 10 \text{ mM} \times 0.001 \text{ L} \times 1133.72 \text{ g/mol} = 11.34 \text{ mg}$
- Dissolution:
 - Carefully weigh the calculated amount of **LLC355** powder and place it in a sterile microcentrifuge tube.
 - Add the desired volume of anhydrous DMSO.
 - Vortex the solution thoroughly until the **LLC355** is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 3 months.

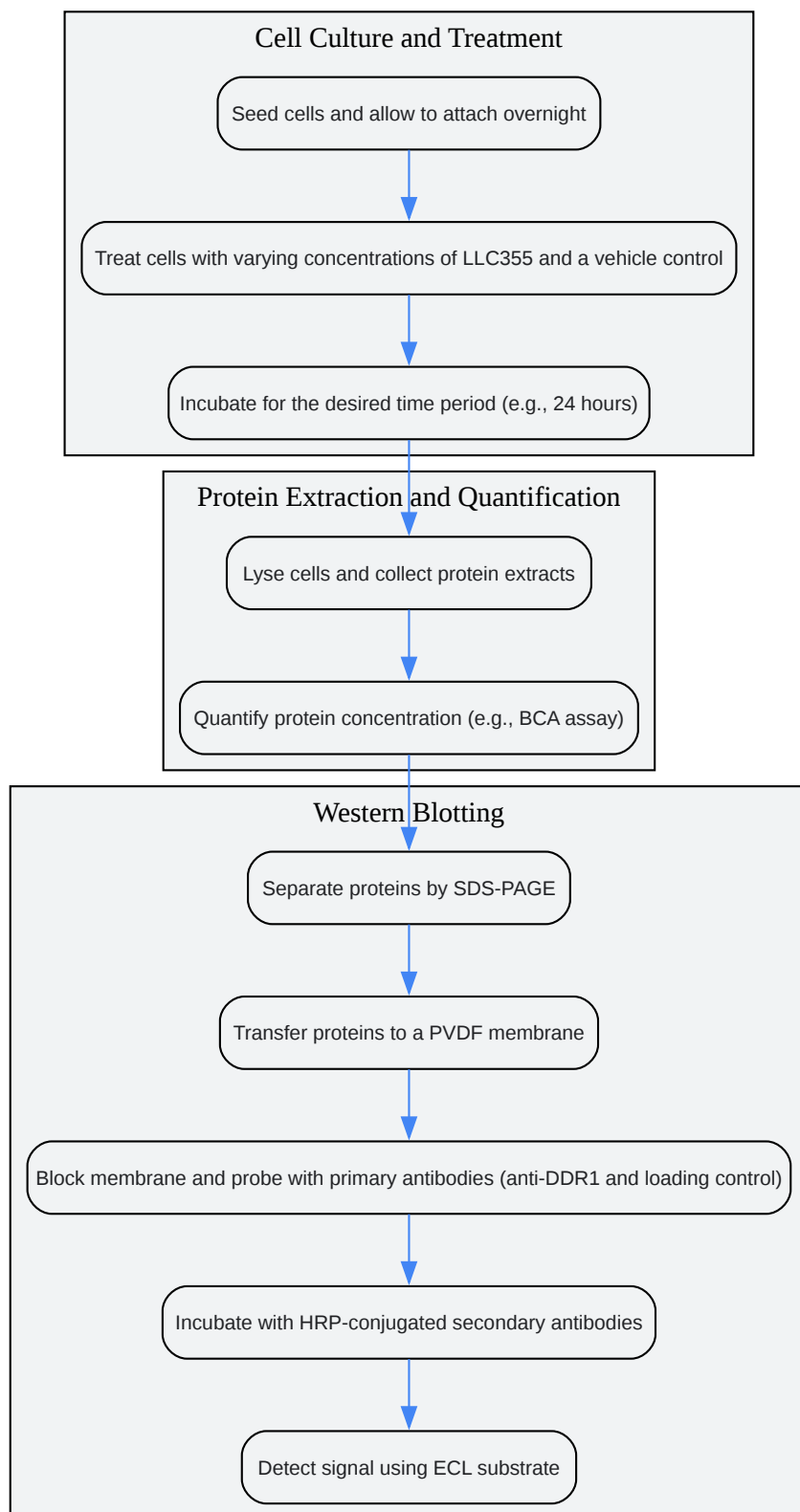
Note on Solvent Choice: While DMSO is the recommended solvent, it is important to note that high concentrations of DMSO can be toxic to cells. [cite: Selleck Chemicals] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxic effects. Always include a vehicle control (medium with the same concentration of DMSO as the treatment group) in your experiments.

Experimental Protocols

Western Blot Analysis of DDR1 Degradation

Objective: To determine the effect of **LLC355** on the protein levels of DDR1 in a selected cell line.

Workflow Diagram:



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Caption: Workflow for Western Blot Analysis of DDR1 Degradation.

Protocol:

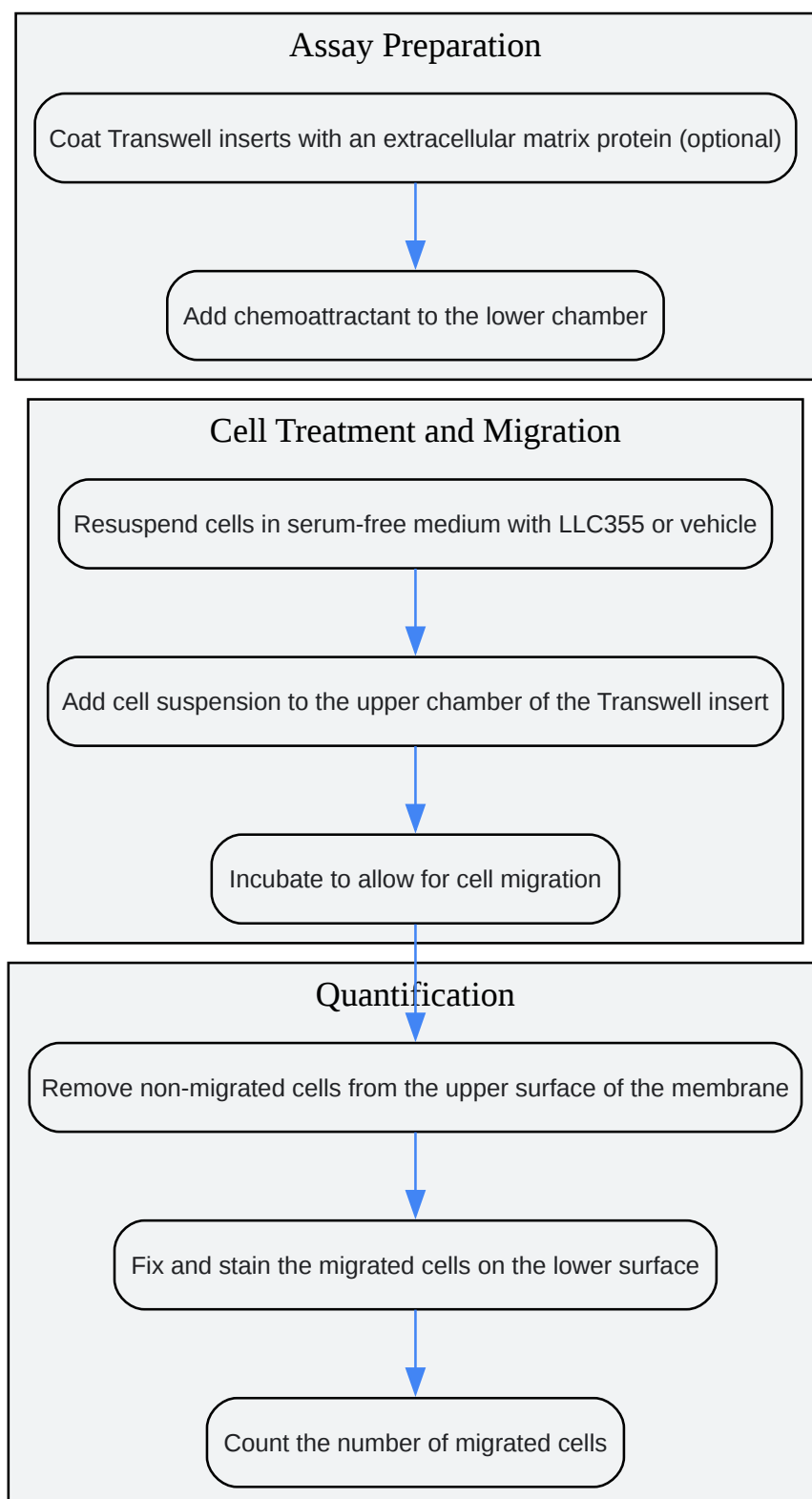
- Cell Culture and Treatment:
 - Seed the chosen cell line (e.g., NCI-H23) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.
 - Prepare serial dilutions of the **LLC355** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 μ M). Include a vehicle control (DMSO only).
 - Replace the existing medium with the medium containing **LLC355** or vehicle control and incubate for a specified time (e.g., 24 hours).
- Protein Lysate Preparation:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for DDR1 overnight at 4°C.
- Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of **LLC355** on the migratory capacity of cancer cells.

Workflow Diagram:



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Caption: Workflow for a Transwell Cell Migration Assay.

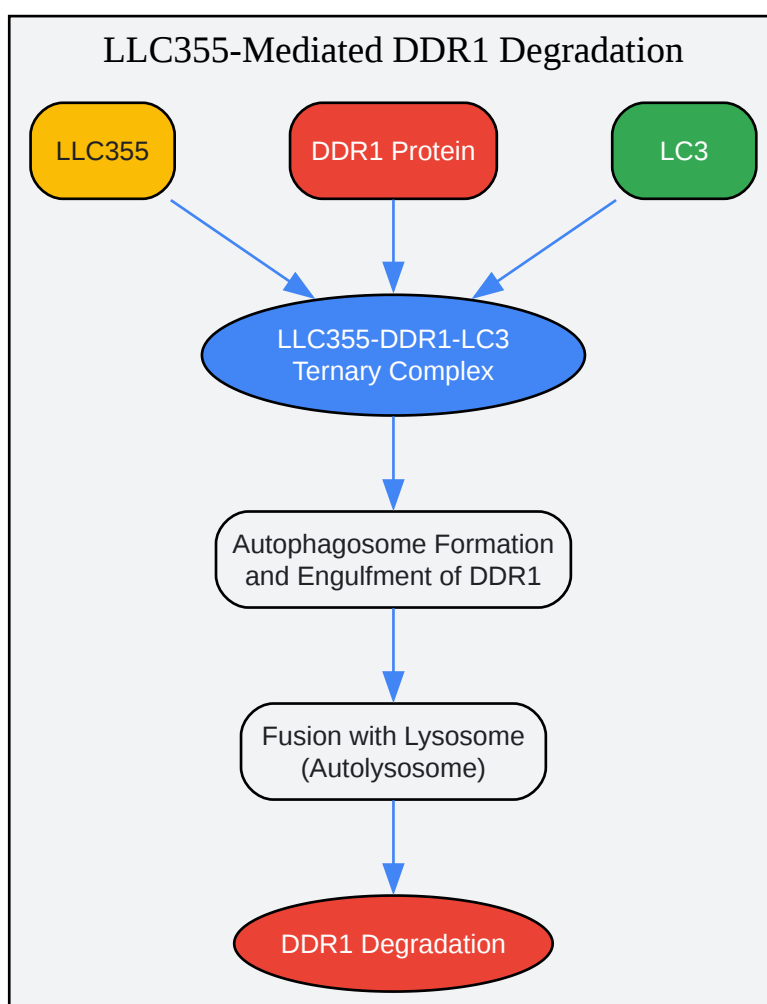
Protocol:

- Preparation of Transwell Inserts:
 - Rehydrate Transwell inserts with porous membranes (e.g., 8 μ m pore size) in serum-free medium.
- Cell Preparation and Treatment:
 - Harvest cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.
 - Treat the cell suspension with various concentrations of **LLC355** or a vehicle control for a predetermined time (e.g., 1-2 hours) before seeding.
- Assay Setup:
 - Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Boyden chamber plate.
 - Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration (e.g., 12-24 hours), which should be optimized for the specific cell line.
- Quantification of Migration:
 - Carefully remove the Transwell inserts from the plate.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface of the membrane with methanol.
 - Stain the cells with a solution such as 0.5% crystal violet.

- Wash the inserts to remove excess stain and allow them to air dry.
- Count the number of migrated cells in several random fields of view under a microscope.

Signaling Pathway

LLC355 functions as an autophagy-tethering compound (ATTEC) to induce the degradation of Discoidin Domain Receptor 1 (DDR1). The proposed mechanism involves the simultaneous binding of **LLC355** to both DDR1 and LC3, a key protein in the autophagy machinery. This proximity induction facilitates the engulfment of DDR1 by autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the DDR1 protein.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LLC355 | DDR1 degrader | Probechem Biochemicals [probechem.com]
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